BAY 11-7082

Descripción general

Descripción

BAY 11-7082: es un compuesto químico conocido por su función como inhibidor selectivo e irreversible de la fosforilación de IκBα inducida por citocinas. Esta inhibición conduce a la inactivación de la vía del factor nuclear kappa-light-chain-enhancer de células B activadas (NF-κB), que es crucial en la regulación de las respuestas inmunitarias, la inflamación y la supervivencia celular .

Aplicaciones Científicas De Investigación

BAY 11-7082 tiene una amplia gama de aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la vía NF-κB y su papel en varios procesos celulares.

Biología: Se emplea en la investigación sobre inflamación, respuestas inmunitarias y señalización celular.

Medicina: Se investiga por sus posibles efectos terapéuticos en enfermedades como la esclerosis múltiple, el cáncer y los trastornos autoinmunitarios

Industria: Se utiliza en el desarrollo de medicamentos antiinflamatorios y anticancerígenos.

Mecanismo De Acción

BAY 11-7082 ejerce sus efectos inhibiendo selectiva e irreversiblemente la fosforilación de IκBα, lo que evita la activación de NF-κB. Esta inhibición conduce a la supresión de la producción de citocinas proinflamatorias y la regulación negativa de las moléculas de adhesión . Además, this compound inhibe la actividad ATPasa del inflamasoma NLRP3, contribuyendo aún más a sus efectos antiinflamatorios .

Análisis Bioquímico

Biochemical Properties

Bay 11-7082 interacts with various enzymes and proteins, playing a significant role in biochemical reactions . It reduces the expression of pNF-κB, NLRP3, tumour necrosis factor-α (TNF-α), interleukin (IL)-6 and IL-1β, and blunts the phosphorylation of signal transducer and activators of transcription 3 (STAT3), thereby decreasing IL-23 levels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reawakens the apoptotic machinery, thereby influencing cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression . It inhibits the phosphorylation of IκB-α, essential for the release of NF-κB from the cytosolic IκB-α/ NF-κB complex . It also inactivates the E2-conjugating enzymes Ubc13 and UbcH7 and the E3 ligase LUBAC, thereby preventing the formation of Lys 63-linked and linear polyubiquitin chains .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown changes in its effects over time . It reduces cell growth and induces apoptosis of primary ATL cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, treatment with this compound (20 mg/kg/i.p.) led to a reduction in tumor weight by 50% .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Its transport involves the inhibition of IκBα phosphorylation, leading to the inactivation of NF-κB .

Subcellular Localization

The subcellular localization of this compound involves the nuclear translocation of NF-κB, where it regulates gene expression .

Métodos De Preparación

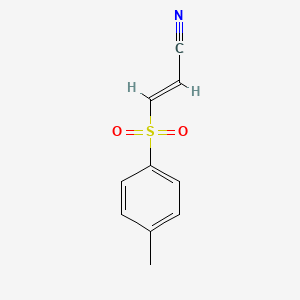

Rutas sintéticas y condiciones de reacción: : BAY 11-7082 se puede sintetizar mediante un proceso de varios pasos que implica la reacción de cloruro de 4-metilbencenosulfonilo con acrilonitrilo en presencia de una base como la trietilamina. La reacción generalmente ocurre en condiciones suaves y produce el producto deseado después de la purificación .

Métodos de producción industrial: : En entornos industriales, this compound se produce mediante la ampliación del proceso de síntesis de laboratorio. El compuesto a menudo se suministra como un polvo liofilizado, que se reconstituye en dimetilsulfóxido (DMSO) o etanol para su uso en diversas aplicaciones .

Análisis De Reacciones Químicas

Tipos de reacciones: : BAY 11-7082 se somete a varios tipos de reacciones químicas, que incluyen:

Inhibición de la fosforilación: Inhibe selectivamente la fosforilación de IκBα, evitando la activación de NF-κB.

Inhibición de la actividad ATPasa: This compound inhibe la actividad ATPasa del inflamasoma NLRP3, que participa en las respuestas inflamatorias.

Reactivos y condiciones comunes

Condiciones: El compuesto generalmente se usa en concentraciones que van de 5 a 10 micromolares en estudios de cultivo celular.

Principales productos formados: : El resultado principal de las reacciones de this compound es la inhibición de la activación de NF-κB y la posterior reducción en la expresión de citocinas proinflamatorias y moléculas de adhesión .

Comparación Con Compuestos Similares

Compuestos similares

Parthenolide: Otro inhibidor de NF-κB que también se dirige al inflamasoma NLRP3.

TPCA-1: Un inhibidor selectivo de IKK2, que participa en la vía NF-κB.

Singularidad: : BAY 11-7082 es único en su capacidad para inhibir selectiva e irreversiblemente la fosforilación de IκBα sin afectar la fosforilación constitutiva de IκBα. Esta especificidad lo convierte en una herramienta valiosa para estudiar la vía NF-κB y su papel en diversas enfermedades .

Propiedades

IUPAC Name |

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWDSDBFRHVAP-KRXBUXKQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859645 | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19542-67-7 | |

| Record name | (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(p-Toluenesulfonyl)acrylonitrile, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenylsulfonyl)-2-propenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (E)-3-Tosylacrylonitrile?

A1: While initially thought to be a direct inhibitor of IκBα phosphorylation, research has revealed that (E)-3-Tosylacrylonitrile exerts its effects primarily by targeting components of the ubiquitin system [].

Q2: How does (E)-3-Tosylacrylonitrile affect the ubiquitin system?

A2: (E)-3-Tosylacrylonitrile inactivates E2-conjugating enzymes Ubc13 and UbcH7, as well as the E3 ligase LUBAC, by forming covalent adducts with their reactive cysteine residues []. This disrupts the formation of Lys63-linked and linear polyubiquitin chains, crucial for NF-κB activation.

Q3: Does (E)-3-Tosylacrylonitrile completely block NF-κB activation?

A3: While (E)-3-Tosylacrylonitrile effectively inhibits the canonical NF-κB pathway by disrupting ubiquitination, it does not completely block NF-κB activation. Studies show it primarily suppresses IKK activation rather than directly inhibiting the kinases themselves [].

Q4: Beyond NF-κB, does (E)-3-Tosylacrylonitrile affect other cellular processes?

A4: Yes, (E)-3-Tosylacrylonitrile has been shown to stimulate Lys48-linked polyubiquitin chain formation, which is associated with proteasomal degradation. It has also been shown to protect HIF1α from degradation, suggesting potential interference with the proteasome [].

Q5: What are the downstream effects of (E)-3-Tosylacrylonitrile treatment in cells?

A5: (E)-3-Tosylacrylonitrile induces apoptosis in various cell types, including leukemic T-cell lines [], HL-60 cells [], and pre-B ALL cells []. It has also been shown to enhance Fas-mediated apoptosis [, ].

Q6: What is the molecular formula and weight of (E)-3-Tosylacrylonitrile?

A6: The molecular formula of (E)-3-Tosylacrylonitrile is C10H9NO2S, and its molecular weight is 207.25 g/mol.

Q7: What is known about the structure-activity relationship of (E)-3-Tosylacrylonitrile?

A7: Studies with structural analogues, particularly those based on the 3-(phenylsulfonyl)-2-pyrazinecarbonitrile (PSPC) scaffold, have shown potential for improved antibacterial activity [, ].

Q8: Are there differences in the structure-activity relationship for anti-inflammatory and antibacterial properties?

A8: Yes, research on (E)-3-Tosylacrylonitrile analogues revealed minor differences in the structure-activity relationship for anti-inflammatory and antibacterial properties. This suggests the possibility of designing analogues with tailored activity profiles [, ].

Q9: Has (E)-3-Tosylacrylonitrile demonstrated efficacy in preclinical models?

A9: Yes, (E)-3-Tosylacrylonitrile has shown promising results in various in vitro and in vivo models. For instance, it demonstrated antiproliferative activity in U87 glioblastoma cells [], suppressed oxidative stress in rat kidney cells [, ], and protected against IMQ-induced psoriasis in a mouse model [].

Q10: What about its efficacy in the context of infectious diseases?

A10: Research has shown that (E)-3-Tosylacrylonitrile exhibits antibacterial activity against several pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [, ]. It also demonstrated in vitro efficacy against Naegleria fowleri [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (R)-4-((3R,5R,8S,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-11-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1667696.png)